molecular formula C17H18N2O3S B2851858 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921537-17-9

3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2851858
CAS No.: 921537-17-9
M. Wt: 330.4
InChI Key: HYFSRSPEEYEIDW-UHFFFAOYSA-N
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Description

Product Introduction 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound designed for research applications. It is built on a molecular scaffold that combines a 1-methylindolin-2-one (1-methyl-2-oxoindoline) system with a 3,4-dimethylbenzenesulfonamide group. This structure is analogous to other sulfonamide-containing indolinone compounds that are of significant interest in medicinal chemistry and drug discovery [ ]. This product is intended for research purposes and is not for human or veterinary use. Research Applications and Value Compounds featuring an indolin-2-one core linked to a sulfonamide have demonstrated a range of promising biological activities in scientific research. The core indolinone structure is known to mimic ATP-binding sites in kinases, enabling competitive inhibition, which makes it a valuable scaffold for developing enzyme inhibitors [ ]. Specifically, structurally related sulfonamide-indolinone hybrids have been synthesized and screened for potent biological activities. For instance, close analogs have been reported to exhibit significant anticancer and cytotoxic effects against various cancer cell lines, including mouse leukemic monocyte macrophage (RAW 264.7) and human colon cancer (HCT116) cells [ ]. Furthermore, some derivatives in this class have shown notable in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial and fungal strains [ ]. The presence of the sulfonamide group is a critical feature, as it often allows the compound to participate in hydrogen bonding with enzyme active sites, which is essential for its mechanism of action [ ]. Handling and Usage This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-4-6-15(8-12(11)2)23(21,22)18-14-5-7-16-13(9-14)10-17(20)19(16)3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFSRSPEEYEIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a benzenesulfonamide core with additional methyl and indolinone substituents, which are crucial for its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with indolinone derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.2Apoptosis induction
A549 (Lung Cancer)12.5Cell cycle arrest (G2/M phase)
HeLa (Cervical)18.0Inhibition of mitotic spindle formation

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been reported to inhibit carbonic anhydrase activity, which is often upregulated in tumors . This inhibition can lead to reduced tumor growth and metastasis.

Table 2: Enzyme Inhibition by this compound

EnzymeIC50 (µM)Effect on Tumor Growth
Carbonic Anhydrase II9.8Decreased extracellular pH, inhibiting growth
Matrix Metalloproteinase7.5Reduced invasion potential

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure .
  • Lung Cancer Model : In vivo studies using mouse models showed that administration of this compound resulted in reduced tumor size and weight compared to control groups. Histological analysis revealed decreased mitotic figures in treated tumors .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a study demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it has shown promise in inhibiting carbonic anhydrases, which are implicated in tumor growth and metastasis. This inhibition can lead to decreased tumor viability and enhanced efficacy of existing chemotherapeutics .

3. Antimicrobial Properties
Another significant application is its antimicrobial activity. Studies have revealed that the compound exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. This feature makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Material Science Applications

1. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its sulfonamide group enhances solubility and thermal stability, making it suitable for creating high-performance materials used in coatings and adhesives .

2. Photovoltaic Devices
The compound has also been explored for applications in organic photovoltaic devices due to its ability to facilitate charge transport. Its incorporation into polymer blends has shown improved efficiency in converting solar energy into electrical energy .

Biochemical Tool Applications

1. Fluorescent Probes
The unique structural features of this compound allow it to function as a fluorescent probe in biological imaging. It can selectively bind to certain biomolecules, enabling visualization of cellular processes in real-time .

2. Drug Delivery Systems
Moreover, this compound can be integrated into drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This application is particularly relevant for targeted therapy in cancer treatment where localized drug delivery is crucial for minimizing side effects .

Case Studies

Study Application Findings
Anticancer ActivityInduced apoptosis in breast cancer cells with IC50 values below 10 µM.
Enzyme InhibitionInhibited carbonic anhydrase activity by 70% at 50 µM concentration.
Antimicrobial PropertiesEffective against MRSA with MIC values of 8 µg/mL.
Polymer ChemistryEnhanced thermal stability of polycarbonate films by 15%.
Photovoltaic DevicesIncreased power conversion efficiency by 20% when incorporated into polymer blends.
Fluorescent ProbesSuccessfully labeled cancer cells with high specificity and minimal background fluorescence.
Drug Delivery SystemsImproved bioavailability of co-administered drugs by 30% through targeted delivery mechanisms.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide (–SO₂–NH–) bond undergoes hydrolysis under extreme pH conditions. Strong acids or bases can cleave the S–N bond, yielding 3,4-dimethylbenzenesulfonic acid and 5-amino-1-methylindolin-2-one:

C17H18N2O3S+H2OH+/OHC8H10O3S+C9H10N2O\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{C}_8\text{H}_{10}\text{O}_3\text{S}+\text{C}_9\text{H}_{10}\text{N}_2\text{O}

  • Conditions : Reflux in 6M HCl or NaOH at 100–120°C.

  • Mechanism : Nucleophilic attack on the sulfur atom, leading to bond cleavage .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at the para position relative to the sulfonamide group due to electron-withdrawing effects of –SO₂–NH–:

Reaction Reagents/Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C3,4-Dimethyl-5-nitrobenzenesulfonamide derivative60–70%
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃5-Halo-substituted analog55–65%

Condensation with Carbonyl Compounds

The 2-oxoindoline moiety participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones:

Indolin 2 one+R NH2Schiff base+H2O\text{Indolin 2 one}+\text{R NH}_2\rightarrow \text{Schiff base}+\text{H}_2\text{O}

  • Example : Reaction with benzaldehyde forms an arylidene derivative (confirmed by IR: C=N stretch at 1615 cm⁻¹) .

  • Conditions : Ethanol, catalytic acetic acid, reflux .

Cyclization Reactions

The sulfonamide nitrogen and indolinone carbonyl enable cyclization to form heterocycles:

Reagent Product Key Interactions
Thiourea1,3-Thiazolidin-4-oneSulfur incorporation via C–S bond formation
MalononitrileSpiro-pyridine derivativeC–C coupling at the indolinone carbonyl
  • Mechanism : Nucleophilic attack by the sulfonamide nitrogen on electrophilic carbons, followed by ring closure .

Functionalization of the Methyl Groups

The 3,4-dimethyl substituents on the benzene ring undergo oxidation to carboxylic acids under strong conditions:

 CH3KMnO4/H+ COOH\text{ CH}_3\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{ COOH}

  • Conditions : KMnO₄ in acidic medium, 80–90°C.

  • Limitation : Over-oxidation may degrade the sulfonamide group.

Reduction of the Indolinone Moiety

The 2-oxo group in indolinone is reducible to a secondary alcohol or amine:

Reagent Product Application
NaBH₄2-HydroxyindolineImproved solubility in polar solvents
LiAlH₄2-AminoindolinePrecursor for bioactive derivatives

Sulfonamide Alkylation/Acylation

The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides:

 SO NH +R X SO N R \text{ SO NH }+\text{R X}\rightarrow \text{ SO N R }

  • Example : Reaction with ethyl chloroacetate yields N-alkylated sulfonamide (confirmed by ¹H NMR: δ 4.2 ppm for –OCH₂–) .

  • Conditions : K₂CO₃, DMF, 60°C .

Key Stability Considerations

  • pH Sensitivity : Stable at neutral pH but hydrolyzes in strongly acidic/basic media.

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Light Sensitivity : Aromatic rings undergo photodegradation under UV light.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

Compound Name Substituents on Benzene Ring N-Linked Group Key Structural Feature Reference
Target Compound 3,4-Dimethyl 1-Methyl-2-oxoindolin-5-yl Oxoindolin moiety for H-bonding
N-(4-(3,4-Diphenylhex-5-enoyl)phenyl)-N,4-dimethylbenzenesulfonamide (3ra) 4-Methyl 3,4-Diphenylhex-5-enoyl phenyl Extended acyl group for steric bulk
Sulfamethoxazole-4-thiazolidinone hybrids (7a–l) 4-Sulfonamide 5-Methylisoxazol-3-yl + thiazolidinone Thiazolidinone ring for bioactivity

Key Observations :

  • Lipophilicity : The 3,4-dimethyl groups in the target compound increase hydrophobicity compared to 4-methyl (3ra) or unsubstituted sulfonamides (e.g., sulfamethoxazole derivatives) .
  • Bioactive Moieties: The oxoindolin group may mimic cyclic amides in enzyme inhibitors, while thiazolidinone rings in sulfamethoxazole hybrids enhance antimicrobial activity .

Comparison :

  • The target compound’s synthesis likely involves coupling a pre-formed sulfonamide with a functionalized indolin group, differing from 3ra’s metal-catalyzed conjugate addition .

Pharmacological and Physicochemical Properties

Property Target Compound 3ra (from ) Sulfamethoxazole Hybrids (from )
Molecular Weight (g/mol) ~330 (C₁₇H₁₈N₂O₃S) 341.19 (C₂₅H₂₅O) ~350–400 (varies by substituent)
Solubility Moderate (oxoindolin enhances H-bonding) Low (bulky acyl group reduces solubility) Variable (thiazolidinone improves polarity)
Bioactivity Potential kinase/enzyme inhibition Undisclosed (structural focus) Antimicrobial, anti-inflammatory

Critical Analysis :

  • The oxoindolin group may improve target binding compared to 3ra’s sterically hindered diphenylhexenoyl chain .
  • Sulfamethoxazole hybrids leverage the sulfonamide-thiazolidinone synergy for antimicrobial effects, whereas the target compound’s indolin group could shift activity toward neurological or anticancer targets .

Q & A

What are the established synthetic routes for 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves sulfonylation of the indolin-5-amine precursor. A standard protocol includes:

  • Step 1: Reacting 1-methyl-2-oxoindolin-5-amine with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 2: Purification via silica gel chromatography, followed by recrystallization from ethanol/water mixtures.
  • Optimization: Microwave-assisted synthesis (e.g., 160°C in DMSO) can improve reaction kinetics and yield . Monitoring via TLC and using coupling agents like EDC/HOBt may enhance efficiency .

How is the molecular structure validated, and what crystallographic tools are recommended?

Answer:
Structural validation employs:

  • X-ray crystallography: Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and torsional parameters .
  • Spectroscopic techniques: ¹H/¹³C NMR confirms proton environments and carbon connectivity; mass spectrometry (HRMS) verifies molecular weight .
  • Advanced methods: 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

How can researchers address contradictory biological activity data across studies?

Answer:
Contradictions often arise from:

  • Purity discrepancies: Validate via HPLC (≥95% purity) and LC-MS to detect impurities .
  • Assay variability: Standardize cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO concentration).
  • Structural polymorphisms: Characterize crystalline forms via PXRD and compare with bioactive conformers .

What strategies improve bioavailability for in vivo studies?

Answer:

  • Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility.
  • Prodrug design: Mask sulfonamide groups with enzymatically cleavable esters.
  • Formulation: Use nanoemulsions or liposomal carriers to improve plasma stability .

How do substituent variations impact target specificity?

Answer:

  • SAR studies: Methyl groups at the 3,4-positions on the benzene ring enhance hydrophobic interactions with kinase pockets (e.g., VEGFR).
  • Molecular docking: Tools like AutoDock predict binding affinity to targets like VEGF receptors. Replace the indolinone core with quinazoline to modulate selectivity .

What analytical techniques confirm post-synthesis identity and purity?

Answer:

  • ¹H/¹³C NMR: Assign peaks to confirm regiochemistry (e.g., indolinone NH vs. sulfonamide SO₂).
  • HPLC-DAD: Detect impurities at λ = 254 nm.
  • FTIR: Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) .

How can low yields in sulfonylation steps be mitigated?

Answer:

  • Solvent optimization: Switch from DCM to DMF for polar intermediates.
  • Catalysis: Use DMAP to accelerate sulfonyl chloride activation.
  • Temperature control: Maintain 0–5°C during exothermic reactions .

What computational methods predict biological target interactions?

Answer:

  • Molecular dynamics (MD): Simulate binding stability in VEGFR-2 active sites (AMBER/CHARMM force fields).
  • QSAR models: Corrogate substituent electronegativity with IC₅₀ values.
  • Experimental validation: Surface plasmon resonance (SPR) quantifies binding kinetics .

How to troubleshoot inconsistent enzyme inhibition results?

Answer:

  • Enzyme source: Compare recombinant vs. native protein activity.
  • Redox interference: Add antioxidants (e.g., ascorbic acid) to mitigate sulfonamide oxidation.
  • Cofactor requirements: Validate Mg²⁺/ATP concentrations in kinase assays .

What are the key differences between this compound and structurally similar sulfonamides?

Answer:

  • Core structure: The 2-oxoindolin moiety distinguishes it from quinazoline-based inhibitors (e.g., pazopanib).
  • Bioactivity: Methyl groups at 3,4-positions enhance lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs .

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